molecular formula C24H21ClN4O5 B2685583 N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105202-44-5

N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2685583
CAS No.: 1105202-44-5
M. Wt: 480.91
InChI Key: GPHBTJNNVMYCIV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a synthetically derived small molecule of significant interest in medicinal chemistry and biochemical research, particularly for its potential as a kinase inhibitor. Its molecular architecture incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets (source) . The compound's design suggests it may target specific protein kinases, enzymes that are critical regulators of intracellular signal transduction pathways and are often dysregulated in diseases such as cancer (source) . Researchers utilize this compound to probe the structure-activity relationships (SAR) of kinase inhibition, to investigate cell proliferation and apoptosis signaling cascades in vitro, and to serve as a lead compound for the development of novel therapeutic agents. The presence of the 2-oxopyridin moiety, a structural element found in known kinase inhibitors, further supports its application in the study of enzyme kinetics and high-throughput screening assays to elucidate novel mechanisms of action within cellular models.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-14-6-8-16(12-18(14)25)26-21(30)13-29-10-4-5-17(24(29)31)23-27-22(28-34-23)15-7-9-19(32-2)20(11-15)33-3/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHBTJNNVMYCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H21ClN4O5
  • Molecular Weight : 480.91 g/mol
  • CAS Number : Not available

The biological activity of this compound can be attributed to its structural components, particularly the 1,2,4-oxadiazole and pyridine moieties. These components are known to interact with various biological targets:

  • Anticancer Activity :
    • The 1,2,4-oxadiazole derivatives have shown significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • For instance, derivatives with electron-withdrawing groups at the para position enhance biological activity against cancer cell lines like MCF-7 and HCT-116 .
  • Antimicrobial Effects :
    • Compounds with similar structures have demonstrated antimicrobial properties by disrupting bacterial cell walls and inhibiting DNA synthesis .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-70.48
AnticancerHCT-1160.19
AntimicrobialVarious BacteriaVaries
Anti-inflammatoryIn vitro modelsVaries

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Study on Anticancer Properties :
    • A recent study investigated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than traditional chemotherapeutics like Tamoxifen . Flow cytometry revealed that these compounds could induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial activity of oxadiazole derivatives against various bacterial strains. Results indicated a broad spectrum of activity with some derivatives showing comparable efficacy to standard antibiotics .

Comparison with Similar Compounds

Compound 1 ():

Structure : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridinyl}acetamide
Key Differences :

  • Phenyl substituent : 4-Methoxy instead of 4-methyl on the acetamide-linked phenyl ring.
  • Oxadiazole substituent : 4-Chlorophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating).
    Implications :
  • Increased hydrophobicity in the target compound due to methyl vs. methoxy groups.
  • The 3,4-dimethoxyphenyl group may enhance binding to aromatic-rich enzyme pockets compared to the 4-chlorophenyl group .

Compound 2 ():

Structure : 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
Key Differences :

  • Heterocycle : 1,2,4-Triazole with sulfanyl linkage vs. 1,2,4-oxadiazole.
  • Substituents : Allyl and pyridinyl groups on triazole vs. dimethoxyphenyl on oxadiazole.
    Implications :
  • Sulfur in the triazole may improve metabolic stability but reduce polarity compared to oxygen in oxadiazole.

Physicochemical Properties

Property Target Compound Compound 1 () Compound 2 ()
Molecular Weight ~485.9 g/mol (estimated) 523.3 g/mol 455.9 g/mol
Key Substituents 3,4-Dimethoxyphenyl, methyl 4-Chlorophenyl, methoxy Allyl, pyridinyl
LogP (Estimated) ~3.2 (higher due to methyl) ~3.5 (chloro increases LogP) ~2.8 (allyl reduces LogP)

Notes:

  • The target compound’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to 4-chlorophenyl in Compound 1 .
  • Compound 2’s triazole-sulfanyl group may confer better membrane permeability than oxadiazole-based analogs .

Lipoxygenase Inhibition ():

N-Substituted acetamides with 1,3,4-oxadiazole moieties (e.g., derivatives in ) exhibit IC₅₀ values ranging from 12–45 µM. The presence of electron-donating groups (e.g., methoxy) correlates with enhanced activity due to improved enzyme binding .

Antibacterial Activity ():

Acetamides bearing sulfonyl-piperidine-linked oxadiazoles (e.g., ) show moderate activity against E. coli (MIC: 32–64 µg/mL). The target compound’s pyridinone and dimethoxyphenyl groups may broaden antibacterial spectrum via dual-targeting mechanisms .

Structural Stability ():

Crystallographic studies of N-substituted acetamides (e.g., ) reveal that dihedral angles between aromatic rings (e.g., 48–80°) influence packing efficiency and solubility.

Q & A

Q. What are standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-acetamide derivatives with 1,2,4-oxadiazole moieties?

Methodological Answer: A common approach involves coupling aromatic amines with activated carbonyl intermediates. For example:

  • Step 1 : Synthesize the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile).
  • Step 2 : Attach the pyridinone-acetamide backbone using carbodiimide coupling reagents (e.g., EDC/HCl) with triethylamine as a base to activate carboxyl groups .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm structures using NMR and LC-MS .

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography is the gold standard for resolving 3D conformation. For example, dihedral angles between aromatic rings and oxadiazole moieties can be measured to assess steric interactions .
  • FTIR spectroscopy identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide, N–O stretches for oxadiazole at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) confirms regiochemistry, with aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm .

Q. What in vitro models are used for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like lipoxygenase or cyclooxygenase using spectrophotometric methods (e.g., monitoring absorbance changes at 234 nm for lipid peroxidation) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer:

  • HOMO-LUMO analysis (Gaussian 09, B3LYP/6-31G* basis set) identifies electron-rich regions (oxadiazole ring) prone to electrophilic attacks .
  • Molecular Electrostatic Potential (MESP) maps highlight nucleophilic sites (e.g., oxygen atoms in dimethoxyphenyl groups) for hydrogen bonding .
  • Validate predictions using kinetic studies (e.g., reaction rates with thiols or amines) .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

Methodological Answer:

  • Dose-response normalization : Use Hill slopes to compare potency variations caused by solvent effects (e.g., DMSO tolerance <1%).
  • Statistical meta-analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability in IC₅₀ values .
  • Orthogonal assays : Confirm activity via fluorescence polarization (binding affinity) and SPR (kinetic parameters) to rule out false positives .

Q. What strategies optimize synthetic yield for sterically hindered analogs?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve yield by 15–20% for sterically crowded intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling to minimize side reactions .
  • High-throughput screening : Test solvent/base combinations (e.g., DMF with DBU vs. THF with TEA) to identify optimal conditions .

Q. How to analyze intermolecular interactions in crystal packing for stability studies?

Methodological Answer:

  • Hirshfeld surface analysis (CrystalExplorer) quantifies hydrogen bonds (N–H⋯O, C–H⋯π) and halogen interactions (Cl⋯Cl) .
  • Thermogravimetric analysis (TGA) correlates packing density with thermal stability (e.g., decomposition temperatures >200°C indicate strong lattice forces) .

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